3-(1-methyl-1H-pyrazol-3-yl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine
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Overview
Description
3-(1-methyl-1H-pyrazol-3-yl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine is a complex organic compound that features a pyrazole ring, a thiophene ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-pyrazol-3-yl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and thiophene intermediates, followed by their coupling with the piperidine ring. Common reagents and conditions might include:
Pyrazole synthesis: Starting from hydrazine and an appropriate diketone.
Thiophene synthesis: Using sulfur and a suitable diene.
Coupling reactions: Utilizing palladium-catalyzed cross-coupling reactions or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-pyrazol-3-yl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: Conversion of the thiophene ring to a sulfone.
Reduction: Reduction of the pyrazole ring to a pyrazoline.
Substitution: Electrophilic or nucleophilic substitution on the pyrazole or thiophene rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield a sulfone derivative, while reduction of the pyrazole ring would yield a pyrazoline derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for biological targets.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As a precursor for materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-pyrazol-3-yl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-methyl-1H-pyrazol-3-yl)-1-(thiophen-2-yl)piperidine
- 3-(1-methyl-1H-pyrazol-3-yl)-1-(furan-2-yl)piperidine
- 3-(1-methyl-1H-pyrazol-3-yl)-1-(benzothiophen-2-yl)piperidine
Uniqueness
The uniqueness of 3-(1-methyl-1H-pyrazol-3-yl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine lies in the presence of the sulfonyl group on the thiophene ring, which can impart distinct electronic and steric properties, potentially leading to unique reactivity and biological activity.
Properties
IUPAC Name |
3-(1-methylpyrazol-3-yl)-1-(5-methylthiophen-2-yl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S2/c1-11-5-6-14(20-11)21(18,19)17-8-3-4-12(10-17)13-7-9-16(2)15-13/h5-7,9,12H,3-4,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZFBGIPLZKHED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCCC(C2)C3=NN(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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